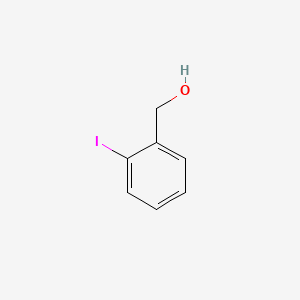

2-Iodobenzylic alcohol

Description

The exact mass of the compound 2-Iodobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCXOBMFBKSSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199540 | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5159-41-1 | |

| Record name | 2-Iodobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5159-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005159411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOBENZYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7V53CV5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodobenzyl Alcohol: Properties, Synthesis, and Applications in Research and Development

This technical guide provides a comprehensive overview of 2-iodobenzyl alcohol, a versatile halogenated aromatic alcohol that serves as a crucial building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications as a key intermediate in the creation of complex molecular architectures with potential therapeutic value.

Core Properties of 2-Iodobenzyl Alcohol

2-Iodobenzyl alcohol, also known as (2-iodophenyl)methanol, is a white to pale yellow crystalline solid at room temperature. Its molecular structure, featuring a hydroxymethyl group and an iodine atom on adjacent carbons of a benzene ring, imparts a unique combination of reactivity that makes it a valuable reagent in synthetic chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-iodobenzyl alcohol is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇IO | |

| Molecular Weight | 234.03 g/mol | |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 89-92 °C (lit.) | [1] |

| Boiling Point | 145 °C at 10 mmHg (lit.) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

| CAS Number | 5159-41-1 |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 2-iodobenzyl alcohol is paramount for its identification and for monitoring reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2-iodobenzyl alcohol provide detailed information about its molecular structure.

¹H NMR (500 MHz, CDCl₃): [2]

-

δ 7.83 (d, J = 7.9 Hz, 1H): Aromatic proton ortho to the iodine atom.

-

δ 7.48 (m, 1H): Aromatic proton.

-

δ 7.38 (t, J = 7.5 Hz, 1H): Aromatic proton.

-

δ 7.01 (t, J = 7.1 Hz, 1H): Aromatic proton.

-

δ 4.69 (s, 2H): Methylene protons of the benzyl group.

¹³C NMR (CDCl₃): [2]

-

δ 142.59: Aromatic carbon bearing the iodine atom.

-

δ 139.21: Aromatic carbon bearing the hydroxymethyl group.

-

δ 130.19: Aromatic CH.

-

δ 129.30: Aromatic CH.

-

δ 128.48: Aromatic CH.

-

δ 97.46: Aromatic CH.

-

δ 69.28: Methylene carbon of the benzyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-iodobenzyl alcohol exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 2-iodobenzyl alcohol will show a molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.

Synthesis of 2-Iodobenzyl Alcohol

A common and efficient method for the synthesis of 2-iodobenzyl alcohol is the reduction of 2-iodobenzoic acid.[1]

Experimental Protocol: Reduction of 2-Iodobenzoic Acid

Materials:

-

2-Iodobenzoic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Phosphate buffer (pH 7)

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by the careful addition of phosphate buffer (pH 7).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol as a white solid. The product is often of sufficient purity for subsequent reactions without further purification.[1]

Caption: Synthesis of 2-Iodobenzyl Alcohol.

Chemical Reactivity and Synthetic Applications

The dual functionality of 2-iodobenzyl alcohol, possessing both a reactive hydroxyl group and an aryl iodide, makes it a valuable synthon for a variety of chemical transformations.

Reactions of the Hydroxyl Group

The benzylic alcohol moiety can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

-

Oxidation: The primary alcohol can be oxidized to 2-iodobenzaldehyde or further to 2-iodobenzoic acid using appropriate oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions yields the corresponding esters.[3]

-

Etherification: Conversion to ethers can be achieved by reaction with alkyl halides in the presence of a base.[4][5]

Reactions of the Aryl Iodide

The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions.[6][7]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.[8]

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.[9]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

These reactions make 2-iodobenzyl alcohol a key starting material for the synthesis of complex molecules, including substituted seven-membered lactones and 2,3-diphenyl-1-indenone.

Caption: Reactivity of 2-Iodobenzyl Alcohol.

Applications in Drug Development

The structural motifs accessible from 2-iodobenzyl alcohol are prevalent in many biologically active molecules and pharmaceutical agents. Its utility as a building block in medicinal chemistry is significant. For instance, the related 4-iodobenzyl alcohol is a key intermediate in the synthesis of adenosine A3 receptor (A3AR) agonists, which are being investigated for their therapeutic potential in inflammatory diseases and cancer.[10] The ability to introduce the 2-iodobenzyl moiety allows for the exploration of structure-activity relationships (SAR) through subsequent cross-coupling reactions at the iodine position. This enables the rapid generation of diverse libraries of compounds for biological screening.

Safety and Handling

2-Iodobenzyl alcohol is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Iodobenzyl alcohol is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity, arising from the benzylic alcohol and the aryl iodide functionalities, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and drug development.

References

- 1. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Iodobenzyl Alcohol: A Keystone Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodobenzyl alcohol, a seemingly simple aromatic alcohol, has emerged as a highly versatile and valuable building block. Its utility is anchored in the orthogonal reactivity of its two key functional groups: a primary alcohol that serves as a handle for oxidation or etherification, and an aryl iodide that is primed for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive technical overview of 2-iodobenzyl alcohol, from its fundamental properties to its application in the synthesis of intricate organic molecules, with a particular focus on methodologies pertinent to drug discovery and development.

Core Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5159-41-1 | [1] |

| Molecular Formula | C₇H₇IO | [2] |

| Molecular Weight | 234.03 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid or powder | [3] |

| Melting Point | 89-92 °C | [4] |

| IUPAC Name | (2-iodophenyl)methanol |

Synthesis of 2-Iodobenzyl Alcohol

The reliable synthesis of 2-iodobenzyl alcohol is a critical first step for its use in more complex synthetic endeavors. A common and efficient laboratory-scale preparation involves the reduction of the commercially available 2-iodobenzoic acid.

Protocol: Reduction of 2-Iodobenzoic Acid

This protocol details the reduction of 2-iodobenzoic acid to 2-iodobenzyl alcohol using a borane-dimethyl sulfide complex. This method is favored for its high yield and the mild reaction conditions.

Materials:

-

2-Iodobenzoic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]

-

Cool the solution to 0 °C using an ice bath.[3]

-

Slowly add borane-dimethyl sulfide complex (BMS, ~1.2 eq) to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]

-

Carefully quench the reaction by the slow addition of phosphate buffer (pH 7).[3]

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]

-

Combine the organic layers and wash with saturated brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol as a white solid. The product is often of sufficient purity for subsequent steps without further purification.[3]

Caption: Workflow for the synthesis of 2-iodobenzyl alcohol.

Reactivity and Applications in Drug Development

The synthetic utility of 2-iodobenzyl alcohol lies in its capacity to undergo a variety of chemical transformations, making it a valuable precursor in the synthesis of biologically active molecules.[5][6] The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for the construction of complex molecular scaffolds.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-iodobenzyl alcohol is significantly weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it a highly reactive partner in palladium-catalyzed cross-coupling reactions.[8] This enhanced reactivity often allows for milder reaction conditions and lower catalyst loadings.

Caption: Key cross-coupling reactions of 2-iodobenzyl alcohol.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] For 2-iodobenzyl alcohol, this reaction provides a direct route to biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[11]

-

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 2-iodobenzyl alcohol (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]

-

Add a degassed solvent system (e.g., dioxane/water).[9]

-

Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[9]

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.[9]

-

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a critical transformation for synthesizing aryl-alkyne scaffolds.[13][14] These motifs are found in various biologically active compounds.

-

General Protocol for Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add 2-iodobenzyl alcohol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a degassed solvent (e.g., THF or DMF).[15]

-

Add an amine base (e.g., triethylamine) and the terminal alkyne (1.1-1.5 eq).[8]

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After an aqueous workup, purify the product by column chromatography.

-

3. Heck-Mizoroki Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[16] This reaction is instrumental in elaborating the core structure of 2-iodobenzyl alcohol, introducing vinyl groups that can be further functionalized.

-

General Protocol for Heck Coupling:

-

In a reaction vessel, combine 2-iodobenzyl alcohol (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, 1.2 eq).[15]

-

If necessary, add a phosphine ligand (e.g., PPh₃, 2-10 mol%).[15]

-

Add a suitable solvent (e.g., DMF) and heat the reaction mixture.[8]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.[4]

-

Application in the Synthesis of Bioactive Molecules

2-Iodobenzyl alcohol is a precursor for a variety of more complex building blocks used in drug discovery. For instance, it can be oxidized to 2-iodobenzaldehyde, which then participates in reactions like the Wittig olefination to form stilbene-like structures, some of which exhibit anti-cancer properties.[1] Furthermore, the alcohol can be converted to the corresponding amine, which can be incorporated into scaffolds targeting adenosine receptors or kinases.[7] While direct examples are often proprietary, the utility of this building block is evident in its frequent appearance in the patent literature for the synthesis of novel therapeutic agents. It is a key starting material for producing substituted seven-membered lactones and 2,3-diphenyl-1-indenone.

Caption: A simplified catalytic cycle for palladium cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 2-iodobenzyl alcohol.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and protect it from direct sunlight.

-

Incompatibilities: Strong acids, acid anhydrides, and acid chlorides.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

2-Iodobenzyl alcohol is a powerful and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions that are central to the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers and scientists to effectively harness the synthetic potential of this valuable reagent in the pursuit of novel therapeutic agents and other advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. scilit.com [scilit.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

A Spectroscopic Blueprint of 2-Iodobenzyl Alcohol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-iodobenzyl alcohol (C₇H₇IO), a key intermediate in organic synthesis and drug development. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-iodobenzyl alcohol, offering insights grounded in established spectroscopic principles and field-proven expertise.

Molecular Structure and Spectroscopic Overview

2-Iodobenzyl alcohol is an aromatic compound characterized by a benzyl alcohol core substituted with an iodine atom at the ortho position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The strategic placement of the bulky and electron-withdrawing iodine atom creates a unique steric and electronic landscape, making spectroscopic analysis a powerful tool for its unambiguous identification.

Caption: Molecular structure of 2-Iodobenzyl alcohol.

This guide will now systematically dissect the NMR, IR, and MS data, providing a detailed interpretation of each.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of 2-iodobenzyl alcohol. The analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-iodobenzyl alcohol, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The ortho-substitution pattern leads to a complex splitting of the aromatic signals due to differing coupling constants between adjacent and non-adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-iodobenzyl alcohol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters: Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Assignments

The following table summarizes the expected ¹H NMR data for 2-iodobenzyl alcohol.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.83 | Doublet (d) | 1H | Aromatic H (adjacent to I) |

| 7.51 - 7.44 | Multiplet (m) | 1H | Aromatic H |

| 7.38 | Triplet (t) | 1H | Aromatic H |

| 7.01 | Triplet (t) | 1H | Aromatic H |

| 4.69 | Singlet (s) | 2H | CH₂ (Benzylic) |

The downfield shift of the proton at 7.83 ppm is attributed to the deshielding effect of the adjacent electronegative iodine atom. The benzylic protons (CH₂) appear as a singlet at 4.69 ppm, indicating no coupling with neighboring protons. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-iodobenzyl alcohol gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 126 MHz (for a 500 MHz ¹H) NMR spectrometer.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. Set the spectral width to cover the range of 0-160 ppm.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation and Assignments

The table below presents the assigned ¹³C NMR chemical shifts for 2-iodobenzyl alcohol.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 142.59 | Aromatic C (C-OH) |

| 139.21 | Aromatic C-I |

| 130.19 | Aromatic CH |

| 129.30 | Aromatic CH |

| 128.48 | Aromatic CH |

| 97.46 | Aromatic C-H (adjacent to C-I) |

| 69.28 | Benzylic CH₂ |

The carbon directly attached to the iodine atom (C-I) is significantly shielded, appearing at an upfield chemical shift of 97.46 ppm, a characteristic feature of iodo-substituted aromatic rings. The benzylic carbon (CH₂) resonates at 69.28 ppm.

Caption: Correlation of key NMR signals to the structure of 2-iodobenzyl alcohol.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-iodobenzyl alcohol, the key characteristic absorptions are due to the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid 2-iodobenzyl alcohol is placed directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 (sharp) | C-H stretch | Aromatic |

| 2950 - 2850 (sharp) | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1450 (multiple bands) | C=C stretch | Aromatic Ring |

| 1260 - 1000 (strong) | C-O stretch | Primary Alcohol |

| ~750 (strong) | C-H out-of-plane bend | Ortho-disubstituted aromatic |

The broad O-H stretching band is a hallmark of the alcohol functional group, arising from intermolecular hydrogen bonding. The C-O stretching vibration typically appears as a strong band in the fingerprint region. The pattern of C-H out-of-plane bending in the 800-700 cm⁻¹ region is diagnostic of the substitution pattern on the benzene ring, with a strong band around 750 cm⁻¹ being characteristic of ortho-disubstitution.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For 2-iodobenzyl alcohol, the molecular weight is 234.03 g/mol .

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Fragmentation Pattern

The mass spectrum of 2-iodobenzyl alcohol is expected to show a molecular ion peak at m/z 234. The fragmentation pattern will be influenced by the presence of the iodine atom and the benzyl alcohol moiety. Based on the fragmentation of similar aromatic alcohols and iodo-compounds, the following key fragments are anticipated.[4][5][6]

| m/z | Proposed Fragment Ion | Formula |

| 234 | Molecular Ion [M]⁺• | [C₇H₇IO]⁺• |

| 217 | [M - OH]⁺ | [C₇H₆I]⁺ |

| 107 | [M - I]⁺ | [C₇H₇O]⁺ |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

The loss of a hydroxyl radical (•OH) to form the ion at m/z 217 is a common fragmentation pathway for alcohols. A significant peak at m/z 107, corresponding to the loss of an iodine radical (•I), is also expected due to the relative weakness of the C-I bond. The base peak is likely to be at m/z 79 or 77, corresponding to the tropylium ion or phenyl cation, respectively, which are highly stable carbocations.

Caption: Proposed major fragmentation pathways for 2-iodobenzyl alcohol in EI-MS.

Conclusion

The spectroscopic data of 2-iodobenzyl alcohol provides a detailed and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy offer unambiguous assignment of the proton and carbon environments, highlighting the electronic effects of the ortho-iodo substituent. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the benzyl alcohol and iodo-aromatic moieties. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and characterization of 2-iodobenzyl alcohol in various applications.

References

- 1. rsc.org [rsc.org]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Fragmentation of different functional groups | PPTX [slideshare.net]

Solubility Profile of 2-Iodobenzyl Alcohol: Principles, Characterization, and Experimental Protocols

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-iodobenzyl alcohol, a key intermediate in organic synthesis and pharmaceutical research. While direct quantitative solubility data is sparse in publicly available literature, this document synthesizes foundational chemical principles with established experimental methodologies to empower researchers in its effective use. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile derived from material safety data and reaction chemistry, and provide detailed, self-validating protocols for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of 2-iodobenzyl alcohol's behavior in common organic solvents to optimize reaction conditions, purification processes, and formulation development.

Introduction and Physicochemical Properties

2-Iodobenzyl alcohol (CAS No: 5159-41-1) is an aromatic alcohol containing an iodine substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules, including substituted seven-membered lactones and indenones. Understanding its solubility is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in developing crystallization, extraction, and chromatographic purification methods.[1]

The molecule's structure—a polar hydroxyl (-OH) group, a largely nonpolar benzene ring, and a heavy, polarizable iodine atom—creates a nuanced solubility profile. It is a solid at room temperature, typically appearing as a white to light yellow powder or crystals.[2][3]

Table 1: Key Physicochemical Properties of 2-Iodobenzyl Alcohol

| Property | Value | Source(s) |

| CAS Number | 5159-41-1 | [2] |

| Molecular Formula | C₇H₇IO | [2][4] |

| Molecular Weight | 234.03 g/mol | |

| Appearance | White to yellow crystals or powder | [2] |

| Melting Point | 89-92 °C | [5] |

| Water Solubility | Insoluble | [5] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules involved.[1] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute can be solvated.

-

Polarity and Hydrogen Bonding : The hydroxyl (-OH) group in 2-iodobenzyl alcohol is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., ethanol, methanol). However, the bulk of the molecule is the iodinated benzene ring.

-

Nonpolar Character : The benzene ring is nonpolar and hydrophobic. The large, electron-rich iodine atom increases the molecule's size and polarizability, contributing to London dispersion forces. This suggests affinity for nonpolar or moderately polar solvents.

-

Comparison to Benzyl Alcohol : The parent compound, benzyl alcohol, is moderately soluble in water (~4 g/100 mL) and highly soluble in organic solvents like ethanol and diethyl ether.[6] The introduction of the large iodine atom in the ortho position increases the molecular weight and steric hindrance around the hydroxyl group, and alters the electronic distribution. This leads to a significant decrease in water solubility, as confirmed by safety data sheets which list 2-iodobenzyl alcohol as "insoluble in water".[5]

Based on these principles, 2-iodobenzyl alcohol is expected to exhibit limited solubility in highly polar solvents like water but good solubility in a range of common organic solvents. Solvents that can accommodate both the polar hydroxyl group and the nonpolar iodophenyl moiety, such as moderately polar aprotic and protic solvents, are likely to be most effective.

Qualitative Solubility Classification

A systematic qualitative analysis provides a rapid method for classifying a compound and predicting its behavior in various solvent types.[7] This classification is based on a hierarchical testing scheme.

Implied Solubility from Synthetic Applications

Scientific literature provides indirect evidence of solubility. 2-iodobenzyl alcohol has been used in reactions where the chosen solvents must, by necessity, dissolve the compound to a reasonable extent.

-

Acetonitrile : Used as a solvent for the nickel- and zinc-catalyzed cyclization of 2-iodobenzyl alcohol with propiolates. This strongly implies good solubility in acetonitrile, a polar aprotic solvent.

-

Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) : A synthesis procedure reports dissolving 2-iodobenzyl alcohol in a suspension of DMSO in DCM.[5] This suggests solubility in this solvent mixture, and likely in each individual component.

Experimental Flow for Qualitative Analysis

The following workflow can be used to systematically characterize the solubility of 2-iodobenzyl alcohol, which is known to be a neutral compound.[8][9]

Caption: Qualitative solubility testing workflow.

Given that 2-iodobenzyl alcohol is a neutral compound with a polar functional group, it is expected to be insoluble in water, 5% NaOH, and 5% HCl, but soluble in cold concentrated sulfuric acid.[7]

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility values (e.g., in mg/mL or mol/L), a rigorous experimental method is required. The equilibrium shake-flask method is a gold-standard technique for its reliability and accuracy.[10]

Protocol: Equilibrium Solubility by the Shake-Flask Method

Objective: To determine the saturation solubility of 2-iodobenzyl alcohol in a selected solvent at a controlled temperature.

Causality: This method ensures that the solvent is fully saturated with the solute, establishing a true thermodynamic equilibrium. By agitating an excess of the solid with the solvent for an extended period, we overcome kinetic barriers to dissolution. Subsequent analysis of the supernatant provides the concentration at saturation.

Materials:

-

2-Iodobenzyl alcohol (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure:

-

Preparation : To a series of glass vials, add an excess amount of 2-iodobenzyl alcohol (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. A 24-hour period is typically sufficient, but a preliminary time-course experiment can validate the time required to reach equilibrium.

-

Phase Separation : After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would falsely elevate the measured concentration.

-

Dilution : Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

Analytical Quantification

Method 1: UV-Vis Spectrophotometry

-

Principle : The iodinated benzene ring in 2-iodobenzyl alcohol exhibits strong UV absorbance. According to the Beer-Lambert law, absorbance is directly proportional to concentration.

-

Procedure :

-

Prepare a series of standard solutions of known concentrations of 2-iodobenzyl alcohol in the solvent of interest.

-

Scan the UV spectrum to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Method 2: High-Performance Liquid Chromatography (HPLC)

-

Principle : HPLC separates the compound of interest from potential impurities, providing a highly specific and sensitive method of quantification.

-

Procedure :

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water, UV detection at λ_max).

-

Prepare and run a series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample and integrate the peak area corresponding to 2-iodobenzyl alcohol.

-

Calculate the concentration from the calibration curve and apply the dilution factor.

-

Data Presentation

Quantitative results should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of 2-Iodobenzyl Alcohol at 25 °C (Note: This is a template table for reporting experimental findings.)

| Solvent | Solvent Type | Dielectric Constant (ε)¹ | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.88 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 2.38 | [Experimental Value] | [Calculated Value] |

| Diethyl Ether | Polar Aprotic | 4.34 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Polar Aprotic | 8.93 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 24.6 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 36.6 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | Polar Aprotic | 47.0 | [Experimental Value] | [Calculated Value] |

| Water | Polar Protic | 80.1 | Insoluble | Insoluble |

| ¹ Dielectric constants are approximate values from standard sources.[12] |

Safety and Handling

According to its Safety Data Sheet, 2-iodobenzyl alcohol is considered hazardous.[13]

-

Hazards : Causes skin and serious eye irritation. May cause respiratory irritation.[13]

-

Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid breathing dust.

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from direct sunlight.[13]

-

Incompatibilities : Strong acids, acid anhydrides, and acid chlorides.[13]

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. L15126.06 [thermofisher.com]

- 3. 2-Iodobenzyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. CAS 5159-41-1: 2-Iodobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. fishersci.com [fishersci.com]

- 14. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

The Chemistry of 2-Iodobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodobenzyl Alcohol

2-Iodobenzyl alcohol, with the chemical formula C₇H₇IO, is a halogenated aromatic alcohol that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in the unique reactivity conferred by the ortho-disposed iodido and hydroxymethyl functionalities on the benzene ring. The iodine atom serves as a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures, while the benzyl alcohol moiety provides a site for oxidation, esterification, or etherification. This guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of 2-iodobenzyl alcohol, offering a technical resource for professionals in the chemical sciences.

PART 1: Discovery and Historical Context

The synthesis of the related isomer, 4-iodobenzyl alcohol, was first reported by Beilstein and Kuhlberg in 1868, suggesting that the synthesis of other isomers, including 2-iodobenzyl alcohol, was likely explored by contemporary chemists. The late 19th century witnessed the advent of powerful synthetic tools, most notably the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884[2]. This reaction, which facilitates the conversion of aryl amines to aryl halides via diazonium salts, would have provided a logical and accessible route to 2-iodobenzyl alcohol from a readily available precursor like 2-aminobenzyl alcohol.

The early synthesis of 2-iodobenzyl alcohol would have likely been a multi-step process, beginning with the synthesis of a suitable ortho-substituted toluene derivative. A plausible historical synthetic pathway is outlined below:

Caption: A plausible historical synthetic route to 2-iodobenzyl alcohol.

This proposed pathway leverages the key chemical transformations available to organic chemists in the late 19th and early 20th centuries. The Sandmeyer reaction on o-toluidine would yield 2-iodotoluene[3]. Subsequent free-radical bromination of the benzylic methyl group, a reaction well-understood at the time, would produce 2-iodobenzyl bromide[4][5][6]. Finally, hydrolysis of the benzyl bromide would afford the target 2-iodobenzyl alcohol[7].

PART 2: Evolution of Synthetic Methodologies

The synthesis of 2-iodobenzyl alcohol has evolved significantly from the likely multi-step, and often low-yielding, methods of the past. Modern synthetic chemistry has provided more efficient, direct, and high-yielding routes to this valuable intermediate.

Modern Synthetic Approaches

A highly efficient and widely used contemporary method for the synthesis of 2-iodobenzyl alcohol involves the reduction of 2-iodobenzoic acid. This approach benefits from the commercial availability of the starting material and the high yields achievable with modern reducing agents.

A general procedure for the synthesis of 2-iodobenzyl alcohol from 2-iodobenzoic acid is the reduction using a borane-dimethyl sulfide complex[8][9].

Experimental Protocol: Synthesis of 2-Iodobenzyl Alcohol from 2-Iodobenzoic Acid

-

Reaction Setup: To a solution of 2-iodobenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, slowly add borane-dimethyl sulfide complex (BMS) (1.2 equivalents).

-

Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours.

-

Quenching: The reaction is carefully quenched by the addition of a phosphate buffer (pH 7).

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are then washed with saturated brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-iodobenzyl alcohol.

-

Purification: The crude product, typically a white solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization or column chromatography. This procedure consistently provides high yields, often exceeding 95%[8][9].

References

- 1. 2-ヨードベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 6. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]

- 9. 2-Iodobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

hazards and safety precautions for handling 2-iodobenzyl alcohol

An In-Depth Technical Guide to the Hazards and Safety Precautions for Handling 2-Iodobenzyl Alcohol

Introduction

2-Iodobenzyl alcohol (CAS No: 5159-41-1) is a valuable chemical intermediate used in the synthesis of a variety of complex organic molecules, including substituted seven-membered lactones and indenones, making it relevant to researchers in materials science and drug development.[1] Its structure, featuring a reactive benzylic alcohol and an ortho-iodine substituent, presents a unique combination of chemical properties that necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Identity

A foundational understanding of the physical and chemical properties of 2-iodobenzyl alcohol is essential for its safe handling and for predicting its behavior under various experimental conditions.

Table 1: Physical and Chemical Properties of 2-Iodobenzyl Alcohol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 5159-41-1 | [2] |

| Molecular Formula | IC₆H₄CH₂OH | |

| Molecular Weight | 234.03 g/mol | |

| Appearance | Light yellow or white crystalline powder/solid | [3][4] |

| Melting Point | 89-92 °C (lit.) | [4] |

| Boiling Point | 145°C at 10 mmHg (lit.) | [4] |

| Solubility | Insoluble in water | [4] |

| Storage Class | 11 - Combustible Solids | |

Section 2: Hazard Identification and Risk Assessment

2-Iodobenzyl alcohol is classified as a hazardous chemical.[2] A thorough risk assessment must be conducted before any handling or experimental work begins. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5]

Table 2: GHS Hazard Classification for 2-Iodobenzyl Alcohol

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

It is critical to note that the full toxicological properties of 2-iodobenzyl alcohol have not been completely investigated, which necessitates handling it with a higher degree of caution.[2] The following diagram outlines a systematic approach to risk assessment.

Caption: Risk assessment workflow for handling 2-iodobenzyl alcohol.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls: All work involving 2-iodobenzyl alcohol, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[2][6] This is crucial to prevent the inhalation of airborne particles and to contain any potential vapors, aligning with the precaution against respiratory irritation.[2] An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[8]

Table 3: Personal Protective Equipment (PPE) Selection Guide

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[8][9] | Protects against dust particles and chemical splashes. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[2][9] Inspect gloves for defects before use and replace them immediately if contaminated. |

| Skin/Body Protection | Full-length laboratory coat. | Prevents contamination of personal clothing.[10] Contaminated work clothing should not be allowed out of the workplace.[6][11] |

| Respiratory Protection | NIOSH-approved N95 respirator. | Recommended when handling the powder outside of a fume hood or if dust generation is unavoidable. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment.

-

Donning PPE: Put on all required PPE as specified in Table 3.

-

Weighing: Carefully weigh the required amount of 2-iodobenzyl alcohol on weighing paper or in a suitable container within the fume hood to minimize dust dispersal.

-

Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, securely close the container. Clean any residual contamination from the work surface.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[12][13]

Storage Requirements: Store 2-iodobenzyl alcohol in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept away from incompatible materials such as strong acids, acid anhydrides, and acid chlorides.[2] Protecting the container from direct sunlight is also recommended.[2]

Section 5: Reactivity and Incompatibility

Understanding the reactivity of 2-iodobenzyl alcohol is key to preventing hazardous situations and unexpected side reactions in experimental setups.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[14]

-

Acids, Acid Anhydrides, and Acid Chlorides: Incompatible with the alcohol functional group.[2]

Potential Hazardous Reactions and Byproducts: The chemical structure of 2-iodobenzyl alcohol makes it susceptible to several side reactions that researchers should be aware of to avoid unexpected outcomes and ensure the purity of their desired product.

Caption: Potential side reactions and byproducts of 2-iodobenzyl alcohol.[15]

-

Oxidation: The benzylic alcohol is susceptible to oxidation, which can yield 2-iodobenzaldehyde and subsequently 2-iodobenzoic acid.[15] This can occur with exposure to air over time or in the presence of oxidizing reagents.

-

Dehalogenation: The carbon-iodine bond is relatively weak and can be cleaved under certain conditions, such as in the presence of reducing agents or specific catalysts, leading to the formation of benzyl alcohol.[15]

-

Self-Condensation: Under acidic conditions or with heat, 2-iodobenzyl alcohol can react with itself to form bis(2-iodobenzyl) ether.[15]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Personal Exposure:

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][16] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[2][16] If eye irritation persists, get medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[2][16]

Spills and Leaks: In the case of a spill, the primary objectives are to prevent exposure to personnel and to contain the material.

Caption: Step-by-step protocol for responding to a 2-iodobenzyl alcohol spill.[2][11]

Fire: 2-Iodobenzyl alcohol is a combustible solid.

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[16]

-

Hazards: In a fire, it may decompose to produce hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2][16]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 7: Waste Disposal

Chemical waste must be managed in a way that ensures safety and environmental protection.

-

Segregation: All waste containing 2-iodobenzyl alcohol, including unused product and contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), must be collected separately from other waste streams.[17]

-

Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[17]

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "2-Iodobenzyl alcohol."[17]

-

Disposal: Disposal must be carried out through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[2][17] Do not dispose of this chemical down the drain.[2]

Section 8: References

-

Sigma-Aldrich. (n.d.). 2-Iodobenzyl alcohol 98. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2021). Safety Data Sheet: 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--

-

Haz-Map. (n.d.). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--

-

SDS Search. (n.d.). 2-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--

-

Synquest Labs. (n.d.). 3-Iodobenzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

PCCA. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Merck. (2025). Benzyl Alcohol Formulation Safety Data Sheet. Retrieved from --INVALID-LINK--

-

MilliporeSigma. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

ECHA. (n.d.). 2-iodobenzylic alcohol chemical label. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2015). Safety Data Sheet: Benzyl Alcohol. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2025). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--

-

MedChemExpress. (2025). Benzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Apollo Scientific. (n.d.). 2-Bromobenzyl alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 4-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Proper Disposal of 4-Iodobenzyl Alcohol: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

-

Sure-Gro. (2011). Material Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Greenfield Global. (2018). Benzyl Alcohol Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Agilent Technologies. (2024). Safety Data Sheet: Benzyl Alcohol Standard. Retrieved from --INVALID-LINK--

-

Brewers Association. (2015). Knowing what PPE is Required for Handling Various Chemicals. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups. Retrieved from --INVALID-LINK--

-

OSHA. (n.d.). Personal Protective Equipment. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 2-Iodobenzyl alcohol Peer Reviewed Papers. Retrieved from --INVALID-LINK--

-

SDS Search. (n.d.). 2-Iodobenzyl alcohol. Retrieved from --INVALID-LINK--

-

Actylis Lab Solutions. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Identifying and characterizing unexpected byproducts in 4-iodobenzyl alcohol reactions. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Two different ways in which iodine attacked benzyl alcohol to form benzaldehyde. Retrieved from --INVALID-LINK--

-

EPA NEPS. (n.d.). Health and Environmental Effects Document for Benzyl Alcohol. Retrieved from --INVALID-LINK--

-

EPA. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. Retrieved from --INVALID-LINK--

References

- 1. 2-碘苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Iodobenzyl alcohol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2-Iodobenzyl alcohol | 5159-41-1 [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. merck.com [merck.com]

- 7. fishersci.nl [fishersci.nl]

- 8. osha.gov [osha.gov]

- 9. pccarx.com [pccarx.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. benchchem.com [benchchem.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Iodobenzyl Alcohol: Sourcing, Synthesis, and Applications in Modern Organic Chemistry

This guide provides an in-depth analysis of 2-iodobenzyl alcohol (CAS No. 5159-41-1), a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document explores its commercial availability, synthesis, quality control, and key applications, with a focus on the underlying chemical principles and practical experimental guidance.

Introduction: The Strategic Importance of 2-Iodobenzyl Alcohol

2-Iodobenzyl alcohol, with the chemical formula C₇H₇IO, is a white to light yellow crystalline solid.[1] Its molecular structure, featuring a primary alcohol and an iodine atom on a benzene ring, makes it a valuable building block in the synthesis of complex organic molecules. The hydroxyl group offers a handle for derivatization or can act as a directing group, while the carbon-iodine bond is a prime site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination of functional groups allows for its use in the synthesis of substituted seven-membered lactones, 2,3-diphenyl-1-indenone, and other intricate molecular architectures.[2][3]

Commercial Availability and Procurement

2-Iodobenzyl alcohol is readily available from several major chemical suppliers. Researchers can procure it in various purities and quantities, suitable for both small-scale research and larger-scale development projects. When selecting a supplier, it is crucial to consider not only the purity but also the provided analytical documentation to ensure the material's quality and consistency.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 183636 | 98% | 10 g, 50 g | A leading supplier for research chemicals.[4][5] |

| Thermo Scientific | L15126 | 98+% | 5 g | Part of the Alfa Aesar portfolio.[6] |

| Apollo Scientific | PC0373 | 97% | 5g, 25g, 100g, 250g | A key supplier of aromatic compounds.[7] |

| ChemicalBook | CB7254502 | 98% | Varies | A platform connecting multiple suppliers.[8] |

This table is not exhaustive and represents a selection of prominent suppliers. Prices are subject to change and should be verified on the respective supplier websites.

Synthesis of 2-Iodobenzyl Alcohol

While commercially available, 2-iodobenzyl alcohol can also be synthesized in the laboratory. The most common route involves the reduction of 2-iodobenzoic acid. This precursor is often prepared from anthranilic acid via a Sandmeyer-type reaction.[9]

Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

The conversion of anthranilic acid to 2-iodobenzoic acid proceeds through a two-step, one-pot reaction involving diazotization followed by iodide substitution.

Reaction Scheme:

Figure 1: Synthesis of 2-iodobenzoic acid from anthranilic acid.

Experimental Protocol:

-

In a suitable flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.[10]

-

After stirring for a few minutes, add a solution of potassium iodide in water. Effervescence (nitrogen gas evolution) will be observed as the diazonium group is replaced by iodine.[9]

-

Allow the reaction to proceed at room temperature before gentle warming to ensure completion.

-

The crude 2-iodobenzoic acid can be purified by recrystallization from hot water.[9]

Reduction of 2-Iodobenzoic Acid to 2-Iodobenzyl Alcohol

The carboxylic acid group of 2-iodobenzoic acid can be selectively reduced to the corresponding primary alcohol using a suitable reducing agent. Borane complexes are particularly effective for this transformation.

Reaction Scheme:

Figure 2: Reduction of 2-iodobenzoic acid to 2-iodobenzyl alcohol.

Experimental Protocol:

-

Dissolve 2-iodobenzoic acid in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[8]

-

Carefully quench the reaction by the slow addition of a phosphate buffer.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol, which is often of sufficient purity for subsequent reactions.[8]

Quality Control and Analytical Methods

Ensuring the purity of 2-iodobenzyl alcohol is paramount for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of 2-iodobenzyl alcohol and for identifying any non-volatile impurities. A C18 column with a mobile phase gradient of water and acetonitrile is typically employed.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile components and confirming the molecular weight of the compound. Derivatization of the alcohol to a more volatile silyl ether may be necessary for optimal results.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of 2-iodobenzyl alcohol and for identifying any organic impurities. The proton NMR spectrum of 2-iodobenzyl alcohol in CDCl₃ typically shows characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl group (a broad peak around 3300 cm⁻¹) and the aromatic ring.

Applications in Organic Synthesis

The dual functionality of 2-iodobenzyl alcohol makes it a valuable reagent in a variety of synthetic transformations.

Cross-Coupling Reactions

The carbon-iodine bond in 2-iodobenzyl alcohol is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. 2-Iodobenzyl alcohol can be coupled with various boronic acids to introduce a new aryl or vinyl group at the 2-position.

Generalized Suzuki-Miyaura Coupling Workflow:

Figure 3: General workflow for the Suzuki-Miyaura coupling of 2-iodobenzyl alcohol.

Illustrative Experimental Protocol:

-

In a reaction vessel, combine 2-iodobenzyl alcohol, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[5][13]

-

Add a degassed solvent system, such as a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, perform an aqueous work-up, extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[13]

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Key Considerations for Sonogashira Coupling:

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[14]

-

Base: An amine base, such as triethylamine or diisopropylamine, is commonly employed.

-

Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere to prevent catalyst decomposition and alkyne homocoupling.[15]

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is a powerful tool for constructing complex carbon skeletons.[4]

2-Iodobenzyl Group as a Protecting Group for Alcohols

The 2-iodobenzyl group can be used as a protecting group for alcohols, forming a 2-iodobenzyl ether. This protecting group is analogous to the more common benzyl (Bn) group but offers the advantage of an additional reactive handle (the iodine atom) for further synthetic transformations.

Protection of an Alcohol:

-

Deprotonate the alcohol to be protected with a strong base, such as sodium hydride, to form the alkoxide.

-

React the alkoxide with 2-iodobenzyl bromide (prepared from 2-iodobenzyl alcohol) in a Williamson ether synthesis to form the 2-iodobenzyl ether.

Deprotection:

The 2-iodobenzyl ether can be cleaved under various conditions:

-

Catalytic Hydrogenolysis: Similar to benzyl ethers, the 2-iodobenzyl group can be removed by hydrogenation over a palladium catalyst (e.g., Pd/C). It is important to note that the carbon-iodine bond may also be reduced under these conditions.

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl-type ethers.[16][17]

Safety and Handling

2-Iodobenzyl alcohol is considered hazardous and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a fume hood.[4][18]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[9][18]

Conclusion